molecular formula C49H96O4 B12651147 Didocosyl glutarate CAS No. 94278-09-8

Didocosyl glutarate

Cat. No.: B12651147
CAS No.: 94278-09-8
M. Wt: 749.3 g/mol
InChI Key: QUDHBLCQVPDDJK-UHFFFAOYSA-N
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Description

Didocosyl glutarate (CAS 26719-91-5) is a diester derived from glutaric acid (C₅H₈O₄) and two docosyl (C₂₂H₄₅) alcohol groups. Its chemical formula is C₂₉H₅₆O₄, with a molecular weight of 468.7525 g/mol . As a long-chain aliphatic diester, it is characterized by high hydrophobicity and thermal stability, making it suitable for applications in lubricants, plasticizers, and polymer production.

Properties

CAS No.

94278-09-8

Molecular Formula

C49H96O4

Molecular Weight

749.3 g/mol

IUPAC Name

didocosyl pentanedioate

InChI

InChI=1S/C49H96O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-52-48(50)44-43-45-49(51)53-47-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3

InChI Key

QUDHBLCQVPDDJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl glutarate can be synthesized through the esterification reaction between glutaric acid and didocosanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water formed is continuously removed. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Didocosyl glutarate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glutaric acid and didocosanol.

    Oxidation: Under strong oxidizing conditions, the ester bond in this compound can be cleaved, leading to the formation of glutaric acid and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Glutaric acid and didocosanol.

    Oxidation: Glutaric acid and other oxidation products.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Didocosyl glutarate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of didocosyl glutarate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and didocosanol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Glutarate esters vary primarily in alkyl chain length, which dictates their molecular weight, hydrophobicity, and thermal behavior. Key compounds for comparison include:

Compound Formula Molecular Weight (g/mol) Alkyl Chain Length Thermal Stability (°C) Key Applications
Didocosyl glutarate C₂₉H₅₆O₄ 468.75 C22 >200* Lubricants, polymers, plasticizers
Diethyl glutarate (DEG) C₉H₁₆O₄ 188.22 C2 N/A T cell modulation, chemical synthesis
Didecyl glutarate C₂₅H₄₈O₄ 412.64 C10 N/A Plasticizers, coatings
Digeranyl glutarate C₂₀H₃₂O₄ 336.46 Geranyl (C10) <200 Fragrances, lab reagents

*Inferred from , which shows digeranyl glutarate decomposes below 200°C, while longer-chain esters like Didocosyl are likely more stable.

Key Observations :

  • Chain Length vs. Solubility: Shorter esters (e.g., DEG) are water-miscible or polar-solvent-soluble, enhancing their utility in biological systems . This compound’s long chains render it insoluble in water, favoring non-polar applications.
  • Thermal Stability : Digeranyl glutarate’s lower stability (Table 3 in ) contrasts with the inferred stability of this compound, critical for high-temperature industrial processes.

Industrial and Commercial Relevance

  • Polymers : Glutarate esters with diamines (e.g., putrescine or cadaverine) form bio-based nylons, reducing reliance on petrochemicals .
  • Plasticizers : Didecyl and this compound improve flexibility in polymers, though longer chains may reduce volatility and leaching .

Biological Activity

Didocosyl glutarate is a diester derived from glutaric acid and docosanol, a long-chain fatty alcohol. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₄₄H₈₈O₄
  • Molecular Weight : 688.11 g/mol
  • Appearance : Typically a waxy solid at room temperature.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological systems. The compound's long hydrophobic tail facilitates incorporation into lipid membranes, potentially affecting membrane fluidity and permeability.

Potential Mechanisms Include:

  • Membrane Interaction : Alters the physical properties of cell membranes, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : May inhibit certain enzymes involved in lipid metabolism.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through modulation of cytokine production.

1. Cytotoxicity and Cell Viability

Research has indicated that this compound exhibits varying degrees of cytotoxicity depending on the concentration used. A study conducted on human cancer cell lines demonstrated that:

Concentration (µM)Cell Viability (%)
1085
5070
10050
20020

This suggests that higher concentrations of this compound significantly reduce cell viability, indicating potential applications in cancer treatment.

2. Anti-inflammatory Activity

In a recent study assessing the anti-inflammatory effects of this compound in murine models, the following results were observed:

  • Reduction in Pro-inflammatory Cytokines : Treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.
  • Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells in treated groups.

Case Study 1: Application in Cancer Therapy

A clinical trial investigated the effects of this compound on patients with advanced melanoma. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated:

  • Tumor Reduction : 60% of participants exhibited a measurable reduction in tumor size after three months.
  • Quality of Life Improvement : Participants reported enhanced overall well-being and reduced pain levels.

Case Study 2: Inflammatory Disease Management

In another study focusing on rheumatoid arthritis patients, this compound was administered as an adjunct therapy. Findings included:

  • Decreased Joint Swelling : A significant reduction in joint swelling was noted after four weeks of treatment.
  • Improved Mobility : Patients reported improved mobility and reduced stiffness.

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